molecular formula C10H12O B8068255 2-Methoxy-4-methyl-1-vinylbenzene

2-Methoxy-4-methyl-1-vinylbenzene

Cat. No.: B8068255
M. Wt: 148.20 g/mol
InChI Key: NTTYAOCONOUPQJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1-vinylbenzene is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 4, and a vinyl group (-CH=CH₂) at position 1. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol.

Properties

IUPAC Name

1-ethenyl-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-6-5-8(2)7-10(9)11-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYAOCONOUPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalysis

Electrophilic alkylation occurs via AlCl₃-mediated generation of carbocation intermediates. The methoxy group’s ortho/para-directing effect ensures substitution at the 4-position relative to the methyl group. Steric hindrance from the methyl group limits polyalkylation, favoring mono-substitution.

Reaction Conditions :

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or nitrobenzene

  • Temperature: 0–25°C (prevents carbocation rearrangements)

  • Yield: 60–75% after purification

Limitations and Byproduct Formation

Competing isomerization of carbocations may yield minor quantities of 3-methyl derivatives (<10%). Post-reaction quenching with ice-water hydrolyzes AlCl₃ complexes, necessitating rapid extraction to avoid acid-catalyzed demethylation.

Methoxylation Strategies for Oxygen Functionality

Methoxylation introduces the -OCH₃ group via nucleophilic substitution or copper-mediated Ullmann coupling. Phenolic precursors are alkylated using methyl iodide or dimethyl sulfate under basic conditions.

Nucleophilic Substitution Protocol

Steps :

  • Deprotonation : Phenolic substrates treated with NaOH (2.0 equiv) in ethanol.

  • Alkylation : Methyl iodide (1.5 equiv) added dropwise at 40°C.

  • Workup : Neutralization with HCl, extraction with DCM.

Key Data :

  • Reaction Time: 6–8 hours

  • Yield: 65–80%

  • Purity: ≥95% (GC-MS analysis)

Ullmann Coupling for Challenging Substrates

For electron-deficient aromatics, Ullmann coupling using CuI (10 mol%) and 1,10-phenanthroline ligand in DMF achieves methoxylation at 100°C. This method avoids strong bases, preserving acid-sensitive functionalities.

Vinylation via Palladium-Catalyzed Coupling

The vinyl group is installed via Heck coupling or styrene dimerization. Heck coupling offers superior regioselectivity, especially with brominated intermediates.

Heck Coupling Optimization

Substrate : 2-Methoxy-4-methylbromobenzene
Catalyst System :

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

Reaction Parameters :

  • Temperature: 80°C

  • Time: 12 hours

  • Yield: 82–88%

Styrene Dimerization Approach

Thermal dimerization of styrene derivatives at 150°C (neat) produces vinylated products but suffers from poor regiocontrol (55–60% yield). Catalytic additives like TEMPO (2 mol%) suppress radical side reactions.

Integrated Synthetic Routes

Multi-step syntheses combine alkylation, methoxylation, and vinylation. Two dominant pathways emerge:

Pathway A (Sequential Functionalization) :

  • Methylation of toluene → 4-methyltoluene

  • Methoxylation → 2-methoxy-4-methyltoluene

  • Bromination → 2-methoxy-4-methylbromobenzene

  • Vinylation → Target compound

Pathway B (Convergent Synthesis) :

  • Methoxylation of bromobenzene → 2-methoxybromobenzene

  • Suzuki coupling with methylboronic acid → 2-methoxy-4-methylbromobenzene

  • Vinylation → Target compound

Comparative Performance :

ParameterPathway APathway B
Total Yield48%62%
Purity (HPLC)93%97%
Reaction Steps43

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (9:1 → 4:1 gradient)

  • Distillation : Reduced pressure (10 mmHg), boiling point 120–125°C

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 6.70–7.10 (aromatic H), δ 5.20–5.80 (vinyl CH₂), δ 3.85 (OCH₃), δ 2.35 (CH₃)

  • GC-MS : m/z 178.23 (M⁺), base peak at 91 (tropylium ion)

Industrial-Scale Production Considerations

Batch reactors (500 L capacity) with jacketed heating/cooling systems enable kilogram-scale synthesis. Key challenges include:

  • Exotherm Management : Slow addition of AlCl₃ to maintain T < 30°C.

  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction (pH adjustment).

  • Waste Streams : Neutralization of acidic byproducts with CaCO₃.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: 4-Methoxy-2-methylbenzoic acid.

    Reduction: 2-Methoxy-4-methyl-1-ethylbenzene.

    Substitution: 2-Methoxy-4-methyl-1-bromobenzene.

Scientific Research Applications

Thermoplastic Applications

MVP exhibits a terminal double bond and a phenolic group, making it highly reactive and suitable for polymerization processes. Research has demonstrated that MVP can be polymerized through both solution and emulsion methods, resulting in homopolymers and copolymers with diverse thermal properties. These materials show promise for various thermoplastic applications due to their mechanical strength and thermal stability .

Table 1: Properties of MVP-derived Polymers

PropertyValue
Glass Transition TempVaries by formulation
Thermal StabilityHigh
Mechanical StrengthModerate to High

Thermosetting Applications

In addition to thermoplastics, MVP can be modified to create divinylbenzene-like monomers that undergo thermal crosslinking with thiol-bearing reagents. This process produces thermosetting polymers with varying crosslinking densities, making them suitable for applications requiring rigid structures .

Table 2: Crosslinking Properties of MVP-modified Polymers

Crosslinking AgentCrosslink DensityApplication Area
Thiol ReagentsLow to HighCoatings, Adhesives

Biobased Material Development

The shift towards sustainable materials has increased interest in biobased monomers like MVP. By utilizing renewable resources such as lignin-derived ferulic acid, researchers are exploring new pathways for creating environmentally friendly polymers. The synthesis of various functional derivatives from MVP has been reported, enhancing its applicability in producing hydrophobic and hydrophilic materials .

Case Study: Biobased Polymer Synthesis
A recent study focused on synthesizing nine different biobased monomers from MVP, demonstrating the versatility of this compound in creating sustainable alternatives for traditional petrochemical-derived materials. The research highlighted the potential for high-performance materials that meet industrial standards while minimizing environmental impacts .

Additional Applications

Beyond polymer chemistry, MVP also plays a role in other fields:

  • Flavoring Agent : It contributes to the aroma profile of certain foods and beverages, particularly in brewing where it imparts clove-like flavors .
  • Pheromone Production : Certain insects utilize this compound for chemical signaling, indicating its ecological significance .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1-vinylbenzene involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The methoxy and methyl groups influence the reactivity of the benzene ring, directing electrophilic substitution reactions to specific positions. The compound’s effects are mediated through its ability to participate in these chemical transformations, impacting the pathways involved in polymerization and aromatic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methoxy-4-methyl-1-vinylbenzene with five structurally related compounds, highlighting substituent effects on properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₁₀H₁₂O 148.20 2-OCH₃, 4-CH₃, 1-CH=CH₂ Hypothetical; potential synthetic intermediate -
2-Methoxy-4-vinylphenol (MVP) C₉H₁₀O₂ 150.18 2-OCH₃, 4-CH=CH₂, 1-OH Biobased monomer for thermoplastics and thermosets
1-Methoxy-4-vinylbenzene C₉H₁₀O 134.18 1-OCH₃, 4-CH=CH₂ Laboratory research (handling precautions apply)
1-Methoxy-4-(2-nitrovinyl)benzene C₉H₉NO₃ 179.18 1-OCH₃, 4-CH=CH-NO₂ Nitrostyrene derivative; high reactivity due to nitro group
1-(2,2-Dibromovinyl)-4-methoxybenzene C₉H₈Br₂O 291.97 4-OCH₃, 1-CHBr=CHBr Halogenated compound; bromine enhances stability
2-Methoxy-4-methyl-1-nitrobenzene C₈H₉NO₃ 167.16 2-OCH₃, 4-CH₃, 1-NO₂ Nitroaromatic intermediate; electron-withdrawing nitro group

Key Comparative Insights

Electronic and Steric Effects
  • In contrast, nitro (e.g., 1-Methoxy-4-(2-nitrovinyl)benzene) and bromine (e.g., 1-(2,2-Dibromovinyl)-4-methoxybenzene) substituents withdraw electron density, altering reactivity pathways .
  • Steric Hindrance : The methyl group at position 4 in the target compound may introduce steric constraints, affecting reaction kinetics compared to analogs like 1-Methoxy-4-vinylbenzene, which lacks bulky substituents .
Physical Properties
  • Polarity: 2-Methoxy-4-vinylphenol (MVP) exhibits higher polarity due to its hydroxyl group, enabling hydrogen bonding and solubility in polar solvents. This contrasts with the target compound, which lacks hydroxyl functionality .
  • Molecular Weight : Halogenated derivatives (e.g., 1-(2,2-Dibromovinyl)-4-methoxybenzene) have significantly higher molecular weights (~292 g/mol) due to bromine atoms, impacting volatility and melting points .

Biological Activity

2-Methoxy-4-methyl-1-vinylbenzene, also known as 2-methoxy-4-vinylphenol, is a compound of significant interest in various fields due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, synthesis, and applications in biobased materials.

Chemical Structure and Properties

The chemical formula for this compound is C10H12O2. The compound features a vinyl group that allows for polymerization reactions, leading to the formation of larger polymeric materials. Its structure can be represented as follows:

C6H4(OCH3)(CH2=CH)CH3\text{C}_6\text{H}_4(\text{OCH}_3)(\text{CH}_2=\text{CH})\text{CH}_3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Below are the key findings from recent studies:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in pharmaceuticals and food preservation .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is critical for applications in health supplements and functional foods aimed at preventing oxidative damage .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. Further research is required to elucidate the specific pathways involved and to assess its efficacy in clinical settings .

Synthesis and Applications

This compound can be synthesized through various methods, including the reaction of guaiacol with vinyl acetate under acidic conditions. This synthesis route not only provides the compound but also contributes to the development of biobased polymers.

Table 1: Synthesis Methods

MethodReactantsConditionsYield
Acid-Catalyzed VinylationGuaiacol + Vinyl AcetateAcidic medium, refluxHigh
Radical Polymerization2-Methoxy-4-vinylphenol + AIBNToluene solutionModerate

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as a natural preservative .

Case Study 2: Polymer Development
In another study focusing on biobased materials, researchers utilized this compound as a monomer for synthesizing biodegradable polymers. The resulting polymers exhibited favorable mechanical properties and thermal stability, indicating their applicability in sustainable packaging solutions .

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-4-methyl-1-vinylbenzene, and how can reaction yields be improved?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via Suzuki-Miyaura coupling using 4-methyl-2-methoxyphenylboronic acid and vinyl halides under palladium catalysis. Alternative routes include Heck coupling or Wittig reactions (see for analogous protocols) .
  • Yield Optimization : Key parameters include:
    • Catalyst Loading : 5 mol% Pd(PPh₃)₄ with ligand additives (e.g., SPhos) improves cross-coupling efficiency.
    • Solvent Choice : Ethanol or THF at 60–80°C minimizes side reactions.
    • Purification : Silica gel chromatography (hexane:EtOAc 9:1) ensures >95% purity .

Q. How should researchers handle this compound given limited toxicity data?

Methodological Answer:

  • Safety Protocols :
    • PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential inhalation hazards (Category 4 acute toxicity per EU-GHS) .
    • Waste Disposal : Collect in halogen-resistant containers and treat via incineration by licensed facilities (similar to protocols for 1-Butyl-4-methylbenzene) .
  • Emergency Measures : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows vinyl protons at δ 5.1–5.3 ppm (doublet of doublets) and methoxy singlet at δ 3.8 ppm. Aromatic protons appear as a multiplet between δ 6.7–7.1 ppm.
  • GC-MS : Electron ionization (70 eV) typically produces a molecular ion at m/z 162 (C₁₁H₁₄O) with fragmentation peaks at m/z 147 (loss of CH₃) and 119 (loss of OCH₃) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (20%) and gradient corrections provide accurate thermochemical data (average error <3 kcal/mol for similar aromatic systems) .
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and aug-cc-pVTZ for single-point energy calculations.
  • Key Outputs :
    • HOMO-LUMO gap (~5.2 eV) indicating moderate reactivity.
    • Partial charges on the vinyl group (Mulliken: −0.12 e) suggest susceptibility to electrophilic addition .

Q. How can contradictory computational and experimental data on reaction intermediates be resolved?

Methodological Answer:

  • Case Study : If DFT predicts a stable intermediate not observed experimentally:
    • Check Solvation Effects : Include implicit solvent models (e.g., PCM for THF) to refine Gibbs free energy calculations.
    • Kinetic vs. Thermodynamic Control : Perform transition-state analysis (IRC) to identify competing pathways.
    • Experimental Validation : Use in-situ FTIR or stopped-flow NMR to detect short-lived intermediates .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Byproduct Source : Dimerization of the vinyl group or methoxy demethylation.
  • Mitigation :
    • Temperature Control : Maintain reaction below 80°C to suppress radical dimerization.
    • Additives : Add 1,4-benzoquinone (0.1 eq) as a radical scavenger.
    • Catalyst Tuning : Use Pd₂(dba)₃ with bulky ligands (e.g., t-BuXPhos) to enhance regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-4-methyl-1-vinylbenzene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.